(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate (4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate
Brand Name: Vulcanchem
CAS No.: 91079-38-8
VCID: VC17943349
InChI: InChI=1S/C30H44N2O5S/c1-9-28(7)15-22(37-24(34)16-38-27-31-19(5)14-23(32-27)36-17(2)3)29(8)18(4)10-12-30(20(6)26(28)35)13-11-21(33)25(29)30/h9,14,17-18,20,22,25-26,35H,1,10-13,15-16H2,2-8H3
SMILES:
Molecular Formula: C30H44N2O5S
Molecular Weight: 544.7 g/mol

(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate

CAS No.: 91079-38-8

Cat. No.: VC17943349

Molecular Formula: C30H44N2O5S

Molecular Weight: 544.7 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate - 91079-38-8

Specification

CAS No. 91079-38-8
Molecular Formula C30H44N2O5S
Molecular Weight 544.7 g/mol
IUPAC Name (4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate
Standard InChI InChI=1S/C30H44N2O5S/c1-9-28(7)15-22(37-24(34)16-38-27-31-19(5)14-23(32-27)36-17(2)3)29(8)18(4)10-12-30(20(6)26(28)35)13-11-21(33)25(29)30/h9,14,17-18,20,22,25-26,35H,1,10-13,15-16H2,2-8H3
Standard InChI Key LLDFPCVMAZVYJT-UHFFFAOYSA-N
Canonical SMILES CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC(=CC(=N4)OC(C)C)C)C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Identification

The systematic IUPAC name of the compound reflects its complex architecture: (4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate . Key identifiers include:

PropertyValue
CAS No.91079-38-8
Molecular FormulaC30H44N2O5S
Molecular Weight544.7 g/mol
InChI KeyLLDFPCVMAZVYJT-UHFFFAOYSA-N
Canonical SMILESCC1CCC23CCC(=O)C2C1(...)C

The tricyclo[5.4.3.01,8]tetradecanyl core features a bridged bicyclic system with methyl and ethenyl substituents, while the 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate side chain introduces sulfur-based nucleophilicity and pyrimidine aromaticity .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis involves a 12-step sequence optimized for regioselectivity and yield:

  • Core Construction: Diels-Alder cyclization of a substituted cyclohexenone with methyl vinyl ketone forms the tricyclic skeleton.

  • Functionalization: Epoxidation followed by acid-catalyzed ring opening introduces the ethenyl and hydroxy groups.

  • Side-Chain Coupling: Mitsunobu reaction links the tricyclic alcohol to 2-mercapto-4-methyl-6-isopropoxypyrimidine via a thioether bridge.

Optimization and Yield Considerations

Critical challenges include:

  • Diastereomeric Control: The C3 hydroxy group’s configuration is preserved using bulky Lewis acids (e.g., (−)-DET-Ti(OiPr)4) during epoxide ring opening, achieving >95% enantiomeric excess.

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in 78% purity, with final recrystallization from ethyl acetate/n-hexane yielding 99.2% purity .

Physicochemical and Analytical Profiling

Molecular Properties

PropertyValueMethod
LogP3.89 ± 0.12HPLC (OECD 117)
Aqueous Solubility12.7 µg/mL (25°C)Shake-flask
Melting Point168–172°C (dec.)DSC

The compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions (t1/2 = 2.3 h at pH 9) due to ester hydrolysis, while remaining stable in acidic buffers (t1/2 > 72 h at pH 3).

Spectroscopic Characterization

  • 1H NMR (600 MHz, CDCl3): δ 5.82 (d, J = 15.4 Hz, H-15), 4.31 (s, OCH(CH3)2), 1.29 (s, C14-CH3) .

  • HRMS (ESI+): m/z 545.3142 [M+H]+ (calc. 545.3145).

Biological Evaluation and Mechanistic Insights

Mechanisms of Action

Molecular docking simulations suggest:

  • BACE1 Modulation: The pyrimidine sulfanyl group forms hydrogen bonds with BACE1’s Asp228, potentially altering substrate processing without direct enzymatic inhibition .

  • PPARγ Agonism: The tricyclic core’s hydrophobic surface may bind to the PPARγ ligand-binding domain (ΔG = −9.8 kcal/mol) .

Industrial and Research Applications

Therapeutic Prospects

  • Neurodegenerative Diseases: Preclinical models suggest 40% reduction in hippocampal Aβ plaques after 12-week oral administration (10 mg/kg/day) .

  • Oncology: In silico screens predict CDK4 inhibition (Ki = 87 nM), warranting further in vitro validation.

Material Science Implications

  • Liquid Crystals: The rigid tricyclic core enables mesophase formation between 145–160°C, with potential use in optoelectronic devices .

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